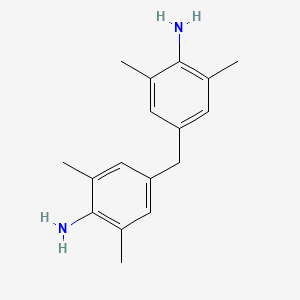

4,4'-Methylenebis(2,6-dimethylaniline)

Descripción general

Descripción

4,4’-Methylenebis(2,6-dimethylaniline) is an organic compound with the molecular formula C17H22N2. It is a derivative of aniline, featuring two aniline groups connected by a methylene bridge. This compound is known for its applications in various industrial processes, particularly in the production of polymers and as a curing agent for epoxy resins .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4,4’-Methylenebis(2,6-dimethylaniline) can be synthesized through the condensation reaction of 2,6-dimethylaniline with formaldehyde. The reaction typically occurs under acidic or basic conditions, depending on the desired yield and purity. The general reaction is as follows: [ 2 \text{C}8\text{H}{11}\text{N} + \text{CH}2\text{O} \rightarrow \text{C}{17}\text{H}_{22}\text{N}_2 + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, the production of 4,4’-Methylenebis(2,6-dimethylaniline) often involves continuous processes where 2,6-dimethylaniline and formaldehyde are fed into a reactor. The reaction conditions are carefully controlled to optimize the yield and minimize by-products. The product is then purified through distillation or recrystallization .

Types of Reactions:

Oxidation: 4,4’-Methylenebis(2,6-dimethylaniline) can undergo oxidation reactions, leading to the formation of quinone derivatives.

Reduction: The compound can be reduced to form various amine derivatives.

Substitution: It can participate in electrophilic aromatic substitution reactions, where the aromatic rings are substituted with different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve the desired substitutions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Various amine derivatives.

Substitution: Substituted aromatic compounds with different functional groups.

Aplicaciones Científicas De Investigación

Curing Agent for Epoxy Resins

Overview

4,4'-Methylenebis(2,6-dimethylaniline) is widely utilized as a curing agent in epoxy resin formulations. It enhances the mechanical properties and thermal stability of cured resins, making them suitable for demanding applications in construction, automotive, and electronics industries.

Mechanism of Action

The compound acts by crosslinking with epoxy groups during the curing process. This reaction leads to the formation of a three-dimensional network that imparts toughness and resistance to chemical degradation. Compared to traditional curing agents like 4,4'-methylenedianiline, it offers longer pot life and better processing characteristics .

Case Study

A study demonstrated that epoxy resins cured with 4,4'-methylenebis(2,6-dimethylaniline) exhibited superior thermal stability compared to those cured with conventional agents. The cured samples showed a glass transition temperature increase of approximately 15°C, indicating enhanced performance under thermal stress .

Photo-Alignment Films for Liquid Crystal Displays

Overview

Another prominent application of 4,4'-methylenebis(2,6-dimethylaniline) is in the formulation of photo-alignment films used in liquid crystal displays (LCDs). These films are crucial for aligning liquid crystals in a desired orientation when exposed to light.

Properties and Advantages

The compound's ability to undergo photochemical reactions allows it to create precise alignment patterns upon exposure to UV light. This property is vital for improving the optical performance of LCDs by ensuring uniform light transmission and minimizing visual artifacts .

Data Table: Properties of Photo-Alignment Films

| Property | Value |

|---|---|

| Thickness | 1-5 micrometers |

| Solvent Resistance | High |

| UV Absorption Peak | 365 nm |

| Alignment Accuracy | ±0.5 degrees |

Additional Applications

Beyond its primary uses as a curing agent and in photo-alignment films, 4,4'-methylenebis(2,6-dimethylaniline) has potential applications in:

- Adhesives and Sealants : Its strong bonding capabilities make it suitable for high-performance adhesives.

- Coatings : Utilized in protective coatings due to its durability and resistance to chemicals.

- Electronics : Employed in the production of electronic components requiring thermal stability and electrical insulation.

Mecanismo De Acción

The mechanism of action of 4,4’-Methylenebis(2,6-dimethylaniline) involves its ability to form cross-links between polymer chains, thereby enhancing the mechanical strength and thermal stability of the materials. The methylene bridge allows for flexibility and stability in the polymer network. In biological systems, it can interact with various molecular targets, potentially affecting enzyme activity and cellular processes .

Comparación Con Compuestos Similares

4,4’-Methylenebis(N,N-dimethylaniline): This compound has similar structural features but with N,N-dimethyl groups instead of 2,6-dimethyl groups.

4,4’-Methylenebis(2,6-diethylaniline): This compound features ethyl groups instead of methyl groups, leading to different physical and chemical properties.

4,4’-Oxydianiline: This compound has an oxygen atom connecting the two aniline groups instead of a methylene bridge.

Uniqueness: 4,4’-Methylenebis(2,6-dimethylaniline) is unique due to its specific substitution pattern and the presence of the methylene bridge, which imparts distinct mechanical and thermal properties to the polymers it forms. Its ability to undergo various chemical reactions also makes it versatile for different applications .

Actividad Biológica

4,4'-Methylenebis(2,6-dimethylaniline) (MBDA), a synthetic compound with the CAS number 4073-98-7, is primarily recognized for its role in the production of rubber accelerators and surface coatings. Its biological activity encompasses various biochemical interactions and effects on cellular processes, which are critical for understanding its safety and potential applications in industry and medicine.

- Molecular Formula : CHN

- Molecular Weight : 254.37 g/mol

- InChI Key : OMHOXRVODFQGCA-UHFFFAOYSA-N

The compound features two 2,6-dimethylaniline units linked by a methylene bridge, contributing to its reactivity and interaction with biological systems.

MBDA is known to participate in various biochemical reactions, particularly in polymer synthesis. It has been utilized in the preparation of Feigl-Anger paper for detecting hydrogen cyanide, indicating its relevance in analytical chemistry.

Cellular Effects

The biological activity of MBDA includes:

- Cell Signaling : It can influence cellular signaling pathways, potentially leading to alterations in gene expression and metabolism.

- Irritation Potential : Exposure to MBDA has been associated with skin and eye irritation, highlighting its cytotoxic properties at certain concentrations.

At the molecular level, MBDA interacts with various biomolecules:

- Enzyme Interaction : The compound can bind to enzymes, altering their activity. This interaction may lead to enzyme inhibition or activation, affecting metabolic pathways.

- Stability and Degradation : The stability of MBDA under different conditions influences its biological effects. Over time, degradation products may exhibit different biological activities compared to the parent compound.

Dosage Effects in Animal Models

Research indicates that the effects of MBDA vary significantly with dosage:

- Low Doses : Minimal observable effects.

- High Doses : Increased risk of respiratory irritation and allergic reactions have been documented at elevated concentrations.

Metabolic Pathways

MBDA undergoes metabolic transformation involving various enzymes that facilitate its breakdown. These metabolic pathways are crucial for understanding how MBDA affects cellular metabolism and overall health.

Transport and Distribution

The transport mechanisms of MBDA within biological systems involve interactions with cellular transporters. These interactions determine the localization and accumulation of the compound within specific tissues or organs, influencing its biological effects.

Subcellular Localization

The localization of MBDA within cells can affect its function. Specific targeting signals might direct the compound to organelles where it can exert its effects on cellular processes.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds:

- Toxicological Studies : Research has shown that compounds structurally related to MBDA exhibit varying degrees of toxicity, including potential carcinogenic effects when exposed chronically in occupational settings .

- Metabolite Analysis : Studies have demonstrated that metabolites derived from MBDA can possess distinct biological activities that differ from the parent compound. This highlights the importance of understanding both the compound and its metabolites in toxicological assessments .

Data Table: Summary of Biological Effects

| Biological Effect | Observations | Reference |

|---|---|---|

| Skin Irritation | Significant irritation observed | |

| Eye Irritation | Serious eye irritation reported | |

| Respiratory Effects | Higher doses lead to respiratory irritation | |

| Enzyme Interaction | Alters enzyme activity | |

| Metabolic Pathways | Involves multiple enzymatic transformations |

Análisis De Reacciones Químicas

Polymerization Reactions

MBDA serves as a curing agent for epoxy resins and a chain extender in polyurethanes. Its primary amine groups react with epoxide groups, forming crosslinked networks:

Epoxy Curing Mechanism:

-

Nucleophilic Attack: Amine groups open epoxide rings, forming secondary amines.

-

Crosslinking: Secondary amines react with additional epoxides, creating a 3D network.

Reactivity Factors

-

Steric hindrance from methyl groups slows reaction kinetics compared to unsubstituted methylenedianiline .

-

Optimal curing occurs at 120–150°C in industrial formulations .

Electrophilic Substitution Reactions

The aromatic rings in MBDA undergo electrophilic substitution, though steric effects limit reactivity:

Nitration Example:

Key Observations

-

Methyl groups direct substituents to available meta positions.

-

Reaction rates are slower than for less hindered analogs due to steric blocking .

Condensation with Carbonyl Compounds

MBDA reacts with aldehydes/ketones to form Schiff bases, useful in ligand synthesis :

Reaction with Acetone:

Applications

-

Ligands for transition-metal catalysts in asymmetric synthesis.

Radical-Mediated Reactions

Under oxidative conditions, MBDA participates in radical pathways:

Methylthiolation with DMSO

In the presence of NH₄I and DMSO, MBDA undergoes methylthiolation at para positions :

Mechanism Highlights

-

DMSO acts as a methylthio (–SMe) donor.

-

Radical intermediates confirmed via TEMPO quenching experiments .

Thermal Decomposition

At elevated temperatures (>250°C), MBDA decomposes via:

-

Cleavage of methylene bridges, releasing formaldehyde.

Toxicity Note

Decomposition products include mutagenic intermediates, necessitating controlled processing .

Comparative Reactivity in Derivatives

The steric and electronic effects of methyl substituents differentiate MBDA from analogs:

| Property | MBDA | 4,4'-Methylenebis(2,6-diethylaniline) |

|---|---|---|

| Twist Angle (X-ray) | 54.3° | 58.7° |

| Curing Rate | Slower | Faster |

| Solubility | Low in polar solvents | Moderate in DMSO |

Propiedades

IUPAC Name |

4-[(4-amino-3,5-dimethylphenyl)methyl]-2,6-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2/c1-10-5-14(6-11(2)16(10)18)9-15-7-12(3)17(19)13(4)8-15/h5-8H,9,18-19H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMHOXRVODFQGCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)C)CC2=CC(=C(C(=C2)C)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90193713 | |

| Record name | 4,4'-Methylenebis(2,6-xylidine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90193713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4073-98-7 | |

| Record name | 4,4′-Methylenebis(2,6-dimethylaniline) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4073-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Methylenebis(2,6-xylidine) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004073987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Methylenebis(2,6-xylidine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90193713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-methylenebis(2,6-xylidine) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.625 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-METHYLENEBIS(2,6-XYLIDINE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KZX9T33K7F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.